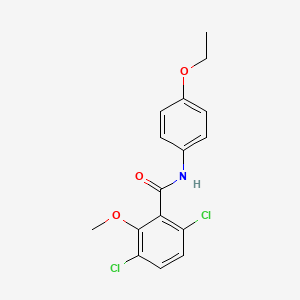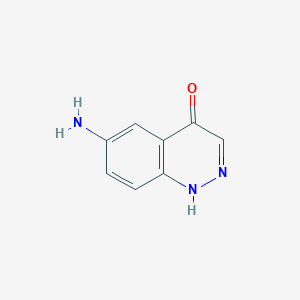![molecular formula C19H19FN2O3 B2509197 1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 370843-86-0](/img/structure/B2509197.png)
1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a pyrazoline derivative characterized by the presence of a 3,4-dimethoxyphenyl group and a 4-fluorophenyl group attached to a dihydropyrazole ring. Pyrazoline derivatives are known for their diverse pharmacological activities, and the specific substitution pattern on the rings can significantly influence their biological properties and reactivity.
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves the cyclization of chalcones with hydrazine. Although the provided papers do not detail the synthesis of the exact compound , they describe similar pyrazoline compounds synthesized and characterized by spectroscopic techniques, with their structures confirmed by X-ray diffraction studies . These methods are likely applicable to the synthesis of 1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone, with the potential for optimization based on substituent effects.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives has been extensively studied using both experimental and theoretical methods. The geometrical parameters obtained from X-ray diffraction data provide a reliable depiction of the molecular conformation . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of pyrazoline derivatives can be inferred from Molecular Electrostatic Potential (MEP) and HOMO-LUMO analysis. The MEP indicates regions of negative charge concentration, typically around the carbonyl group, which are likely sites for electrophilic attack, while positive regions suggest possible sites for nucleophilic attack . The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting its reactivity in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives, such as their nonlinear optical properties, can be evaluated by calculating the first hyperpolarizability . This parameter is indicative of the compound's potential application in nonlinear optics. Additionally, the vibrational frequencies and corresponding assignments obtained from FT-IR spectroscopy provide insights into the functional groups present and their interactions .
Relevant Case Studies
Molecular docking studies have been conducted to predict the biological activity of similar pyrazoline compounds. These studies suggest that the fluorine atom and the ethanone group play crucial roles in the binding of the compound to target proteins, such as tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP), indicating potential anti-neoplastic activity . These case studies provide a foundation for understanding the biological relevance of the compound and its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Pyrazole derivatives, including compounds structurally related to 1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Compounds in this category have shown promising results in inhibiting TNF-alpha and IL-6, demonstrating significant free radical scavenging activity, and exhibiting antimicrobial properties against various pathogenic bacteria and fungi. The structure-activity relationship (SAR) studies and in silico drug-relevant properties further support their potential as lead compounds for future drug discovery studies (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Photophysical and Physicochemical Properties
The photophysical and physicochemical properties of novel pyrazoline heterocyclic D-π-A chromophores have been investigated, showing potential as fluorescent chemosensors for metal ion detection. These derivatives, through their unique structural features, can serve as effective probes for the detection of specific metal ions such as Fe3+, highlighting their application in environmental monitoring and biochemical assays (Khan, 2020).
Molecular Docking and Inhibitory Activity
Research into the molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds has provided insights into their potential inhibitory activity against various biological targets. Molecular docking studies have suggested that certain pyrazole derivatives might exhibit inhibitory activity against key enzymes, highlighting their potential as anti-neoplastic agents. This demonstrates the compound's relevance in drug development for cancer therapy (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
Antimicrobial Activity
Further studies on substituted pyrazole derivatives have emphasized their antimicrobial activity, providing a foundation for the development of new antibacterial agents. These findings support the potential use of pyrazole-based compounds in addressing drug-resistant bacterial infections, which is a significant concern in contemporary medical science (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Propriétés
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-12(23)22-17(13-4-7-15(20)8-5-13)11-16(21-22)14-6-9-18(24-2)19(10-14)25-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNSKEQYNSHMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)
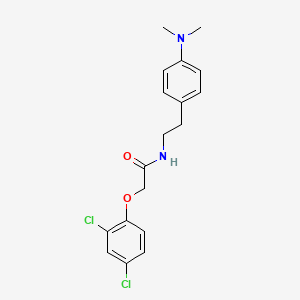
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)
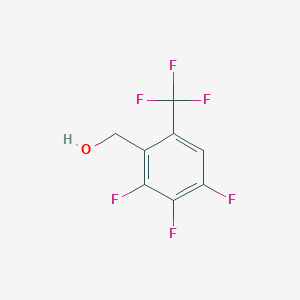
![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)
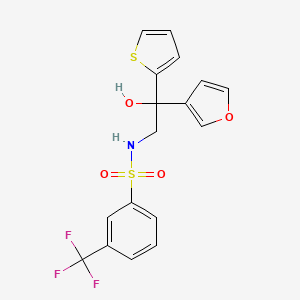
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)
